2H-Imidazo[2,1-b][1,3,5]oxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazo[2,1-b][1,3,5]oxadiazine: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[2,1-b][1,3,5]oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole derivatives with oxadiazine precursors in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and the use of solvents like dioxane to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2H-Imidazo[2,1-b][1,3,5]oxadiazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxadiazine N-oxides.
Reduction: Formation of reduced imidazo-oxadiazine derivatives.
Substitution: Formation of substituted imidazo-oxadiazine compounds.
Scientific Research Applications
2H-Imidazo[2,1-b][1,3,5]oxadiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including electroluminescent materials for OLED devices
Mechanism of Action
The mechanism of action of 2H-Imidazo[2,1-b][1,3,5]oxadiazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-substrate interactions or disruption of cellular signaling pathways .
Comparison with Similar Compounds
- Imidazo[2,1-b][1,3]thiazines
- Imidazo[1,2-a]pyridines
- Benzimidazoles
Comparison: 2H-Imidazo[2,1-b][1,3,5]oxadiazine is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, which imparts distinct chemical properties compared to similar compounds. For example, imidazo[2,1-b][1,3]thiazines contain sulfur instead of oxygen, leading to different reactivity and biological activity .
Properties
CAS No. |
301676-88-0 |
---|---|
Molecular Formula |
C5H5N3O |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
2H-imidazo[2,1-b][1,3,5]oxadiazine |
InChI |
InChI=1S/C5H5N3O/c1-2-8-3-6-4-9-5(8)7-1/h1-3H,4H2 |
InChI Key |
ZCXQIACHZYDAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CN2C=CN=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.